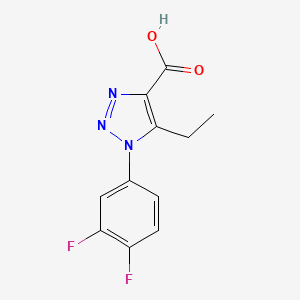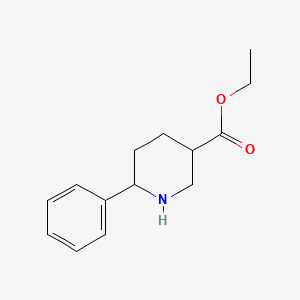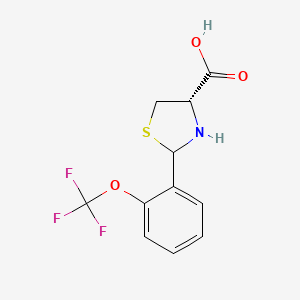
2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-(1-isopropil-3-nitro-1H-pirazol-5-il)acético es un compuesto heterocíclico que pertenece a la familia de los pirazoles. Los pirazoles son conocidos por sus versátiles aplicaciones en la síntesis orgánica y la química medicinal. Este compuesto presenta un anillo de pirazol sustituido con un grupo isopropilo y un grupo nitro, junto con una porción de ácido acético. La estructura única de este compuesto lo convierte en un tema interesante para diversos estudios químicos y biológicos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 2-(1-isopropil-3-nitro-1H-pirazol-5-il)acético generalmente implica la ciclación de precursores apropiados. Un método común es la reacción de 3-nitro-1H-pirazol con bromuro de isopropilo en condiciones básicas para introducir el grupo isopropilo. Esto es seguido por la introducción de la porción de ácido acético a través de una reacción de carboxilación. Las condiciones de reacción a menudo involucran el uso de solventes como la dimetilformamida (DMF) y catalizadores como el carbonato de potasio.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento de la síntesis. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el compuesto con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 2-(1-isopropil-3-nitro-1H-pirazol-5-il)acético puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El grupo nitro puede reducirse a un grupo amino en condiciones específicas.
Reducción: El compuesto puede reducirse para formar diferentes derivados.
Sustitución: El grupo isopropilo puede sustituirse por otros grupos alquilo o arilo.
Reactivos y condiciones comunes
Oxidación: Reactivos como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Catalizadores como el paladio sobre carbono (Pd/C) o el borohidruro de sodio.
Sustitución: Haluros de alquilo o haluros de arilo en presencia de una base como el hidruro de sodio.
Principales productos formados
Oxidación: Formación de ácido 2-(1-amino-3-nitro-1H-pirazol-5-il)acético.
Reducción: Formación de ácido 2-(1-isopropil-3-amino-1H-pirazol-5-il)acético.
Sustitución: Formación de diversos derivados alquilo o arilo.
Aplicaciones Científicas De Investigación
El ácido 2-(1-isopropil-3-nitro-1H-pirazol-5-il)acético tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antiinflamatorias.
Medicina: Se investiga por su potencial como intermedio farmacéutico.
Industria: Se utiliza en el desarrollo de agroquímicos y otros productos industriales.
Mecanismo De Acción
El mecanismo de acción del ácido 2-(1-isopropil-3-nitro-1H-pirazol-5-il)acético involucra su interacción con objetivos moleculares específicos. El grupo nitro puede sufrir reducción para formar intermedios reactivos que interactúan con los componentes celulares. El anillo de pirazol también puede participar en enlaces de hidrógeno y otras interacciones con moléculas biológicas, influyendo en diversas vías bioquímicas.
Comparación Con Compuestos Similares
Compuestos similares
Ácido 2-(1H-pirazol-1-il)acético: Carece de los grupos isopropilo y nitro, lo que lo hace menos versátil en ciertas aplicaciones.
3-Nitro-1H-pirazol: Carece de la porción de ácido acético, lo que limita su uso en ciertas rutas sintéticas.
1-Isopropil-3-nitro-1H-pirazol: Carece de la porción de ácido acético, lo que afecta su solubilidad y reactividad.
Unicidad
El ácido 2-(1-isopropil-3-nitro-1H-pirazol-5-il)acético es único debido a su combinación de grupos funcionales, que proporcionan un equilibrio de reactividad y estabilidad. Esto lo convierte en un compuesto valioso para diversas aplicaciones químicas y biológicas.
Propiedades
Fórmula molecular |
C8H11N3O4 |
|---|---|
Peso molecular |
213.19 g/mol |
Nombre IUPAC |
2-(5-nitro-2-propan-2-ylpyrazol-3-yl)acetic acid |
InChI |
InChI=1S/C8H11N3O4/c1-5(2)10-6(4-8(12)13)3-7(9-10)11(14)15/h3,5H,4H2,1-2H3,(H,12,13) |
Clave InChI |
QLFJXGXYPQPQQB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C(=CC(=N1)[N+](=O)[O-])CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



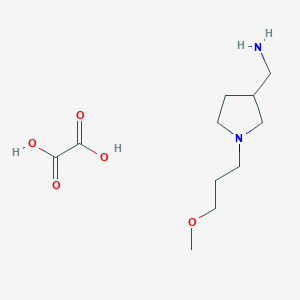
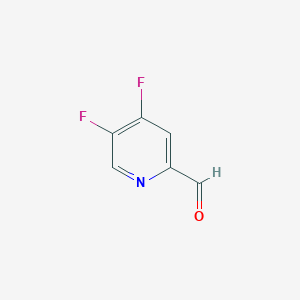

![4-Chloro-2-iodobenzo[d]thiazole](/img/structure/B11812965.png)

